
Sulfamonomethoxine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamonomethoxine-d4 is a deuterium-labeled version of Sulfamonomethoxine . Sulfamonomethoxine is a long-acting sulfonamide antibacterial agent used in blood kinetic studies . It blocks the synthesis of folic acid by inhibiting the synthetase of dihydropteroate .
Synthesis Analysis
A study describes a quantitative technique for sample preparation followed by high-performance liquid chromatography for the simultaneous determination of sulfamonomethoxine and its metabolites, N4-acetyl SMM and 2,6-dihydroxy SMM, in chicken plasma .Chemical Reactions Analysis
Sulfamonomethoxine undergoes biotransformation in chickens, with N4-acetylation and hydroxylation at both the 2- and 6-positions of the pyrimidine ring . The 2,6-dihydroxylation rate is significantly higher than the N4-acetylation rate .Applications De Recherche Scientifique
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) A method was developed for determining sulfamonomethoxine (SMM) along with other sulfonamides in eggs without using organic solvents, utilizing HPLC interfaced with a photo-diode array detector. This technique offers a solvent-free approach, emphasizing environmental and health safety (Furusawa, 2003).
Quantitative Analysis of Interactions The lattice energy calculation, Hirshfeld surface, and DFT studies were employed to understand the weak interactions within the crystal structure of sulfamonomethoxine, providing insights into its molecular stability and interaction mechanisms (Patel & Patel, 2017).
Environment-Friendly Degradation Studies Research has explored the degradation of sulfamonomethoxine in aqueous solutions using UV/Oxone oxidative processes, aiming at environmentally friendly methods to reduce pollution and ecological impacts (Pi et al., 2013).
Environmental and Ecological Impacts
Toxicity to Aquatic Organisms A study investigated the toxicity of sulfamonomethoxine on various aquatic organisms, assessing its impact on different trophic levels within ecosystems. The findings emphasize the need for careful evaluation of sulfamonomethoxine residues in water to mitigate its ecological effects (Huang et al., 2014).
Sorption and Biodegradation in Activated Sludge The interaction of sulfamonomethoxine with activated sludge was studied, focusing on its sorption and biodegradation. This research is crucial for understanding how sulfamonomethoxine behaves in wastewater treatment processes and its removal efficiency (Yang et al., 2012).
Effects on Microbial Fuel Cells The influence of continuous sulfamonomethoxine shock on the power generation performance and microbial community structure of Microbial Fuel Cells (MFCs) under varying temperatures was examined. This study sheds light on the resilience and adaptability of MFCs to pharmaceutical pollutants (Zhang et al., 2021).
Mécanisme D'action
Target of Action
Sulfamonomethoxine-d4 is a deuterium-labeled variant of Sulfamonomethoxine . The primary target of Sulfamonomethoxine is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
This compound, like its parent compound Sulfamonomethoxine, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, thereby blocking the synthesis of folic acid . This inhibition disrupts the production of nucleic acids required for bacterial cell division, effectively halting bacterial growth .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a disruption in the synthesis of nucleic acids, which are essential for bacterial growth and reproduction .
Pharmacokinetics
These studies indicate that Sulfamonomethoxine is well distributed in the tissues and cleared quickly in some species, while in others, the drug is assimilated slowly and cleared very slowly . These differences in absorption, distribution, metabolism, and excretion (ADME) properties can impact the bioavailability of the drug and its effectiveness in different species .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it disrupts the production of nucleic acids necessary for cell division . This effectively halts the proliferation of bacteria, aiding in the control of bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the degradation of Sulfamonomethoxine in an aqueous environment can be facilitated by UV illumination and Oxone, leading to the production of sulfate-free radicals . This suggests that exposure to certain environmental conditions could potentially affect the stability and, consequently, the efficacy of this compound .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sulfamonomethoxine-d4, like its parent compound Sulfamonomethoxine, is known to inhibit the synthesis of folic acid by competitively inhibiting the enzyme dihydropteroate synthetase . This interaction disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines in bacteria .
Cellular Effects
This compound, due to its antibacterial properties, has significant effects on bacterial cells. It inhibits the growth of bacteria by interfering with their ability to synthesize folic acid . In eukaryotic cells, such as those of fish, it has been observed to cause shifts in the gut microbiota .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade under certain conditions. For instance, in an aqueous environment, it can be degraded using a combination of UV illumination and Oxone . This degradation follows a first-order kinetics model .
Metabolic Pathways
This compound, like Sulfamonomethoxine, is likely to be metabolized in the body. In fish species, N4-acetylated metabolites were the major metabolites, whereas glucuronic acid conjugates were the minor metabolites .
Transport and Distribution
Sulfamonomethoxine, the parent compound, is known to be well distributed in the tissues of yellowtail, a type of fish .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the enzyme dihydropteroate synthetase .
Propriétés
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPXPUYPYQKQCX-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

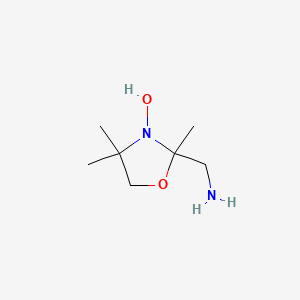
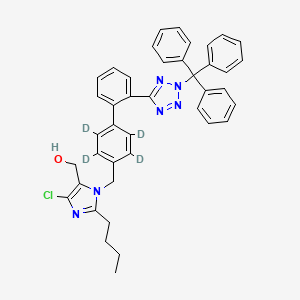
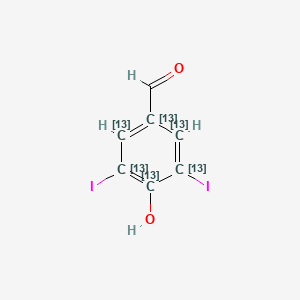

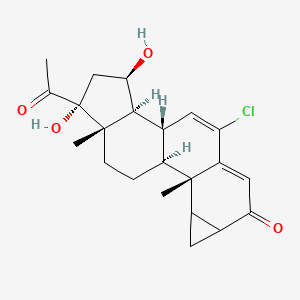
![N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)-4-O-alpha-L-erythro-hexopyranosyl-beta-D-threo-hexopyranosylamine](/img/structure/B565386.png)


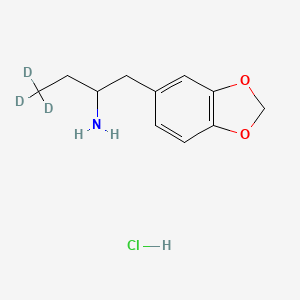

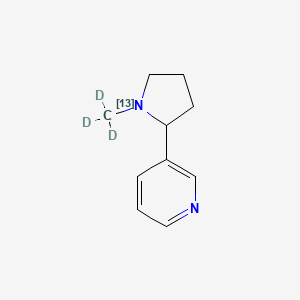
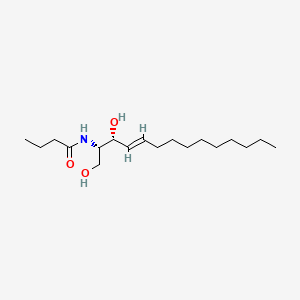
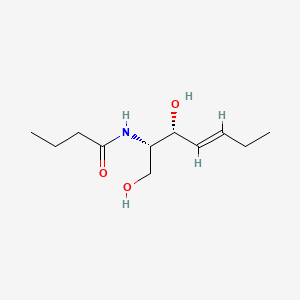
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)